

"2,3,6-Trifluorobenzylamine molecular structure and weight"

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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzylamine

Cat. No.: B1304619

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An In-depth Technical Guide to 2,3,6-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This document provides a comprehensive overview of the molecular structure, weight, and key chemical data of **2,3,6-Trifluorobenzylamine**, along with a plausible synthetic route.

Molecular Structure and Properties

The molecular structure of **2,3,6-Trifluorobenzylamine** consists of a benzylamine core with three fluorine atoms substituted at the 2, 3, and 6 positions of the benzene ring.

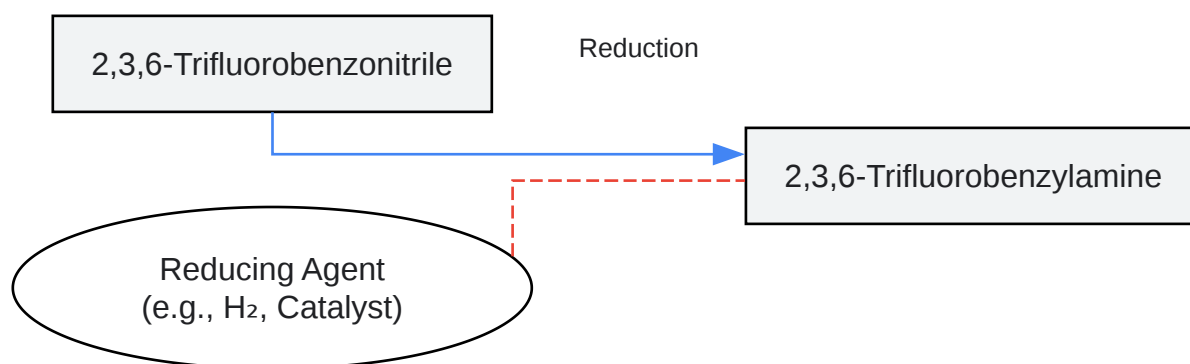
Chemical Structure:

A summary of the key quantitative data for **2,3,6-Trifluorobenzylamine** is presented in the table below.

Property	Value
Molecular Formula	C ₇ H ₆ F ₃ N
Molecular Weight	161.12 g/mol
CAS Number	230295-09-7
Appearance	Clear, almost colorless liquid
Boiling Point	172 °C
Melting Point	280-281 °C
Density	1.320 g/cm ³
Flash Point	67 °C
pKa	7.95 ± 0.10 (Predicted)
Sensitivity	Air Sensitive

Synthesis Pathway

A plausible and common method for the synthesis of benzylamines is through the reduction of the corresponding benzonitrile. This pathway offers a direct and often high-yielding route to the desired amine.



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Caption: Plausible synthesis of **2,3,6-Trifluorobenzylamine** via reduction of 2,3,6-Trifluorobenzonitrile.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **2,3,6-Trifluorobenzylamine** via the reduction of 2,3,6-trifluorobenzonitrile. Specific reaction conditions may require optimization.

Objective: To synthesize **2,3,6-Trifluorobenzylamine** from 2,3,6-trifluorobenzonitrile.

Materials:

- 2,3,6-trifluorobenzonitrile
- Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
- Reducing agent (e.g., Raney Nickel, Palladium on Carbon)
- Hydrogen gas source
- Acid (e.g., sulfuric acid, acetic acid - optional, depending on catalyst)
- Base (e.g., sodium hydroxide solution) for workup
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- High-pressure reaction vessel (autoclave)

Procedure:

- **Reaction Setup:** In a high-pressure reaction vessel, dissolve 2,3,6-trifluorobenzonitrile in the chosen anhydrous solvent.
- **Catalyst Addition:** Carefully add the catalyst (e.g., Raney Nickel or Pd/C) to the solution under an inert atmosphere. If required by the specific catalytic system, an acid may also be added at this stage.

- **Hydrogenation:** Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 - 1.5 MPa).
- **Reaction Conditions:** Heat the reaction mixture to the target temperature (e.g., 60 - 90 °C) with vigorous stirring. Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed (typically 16-24 hours).
- **Workup:** After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent for extraction. Wash the organic layer with a basic solution (e.g., sodium hydroxide) to neutralize any remaining acid and then with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude **2,3,6-Trifluorobenzylamine**.
- **Purification:** The crude product can be further purified by distillation or column chromatography to yield the final product of high purity.

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All work should be performed in a well-ventilated fume hood by trained personnel.

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